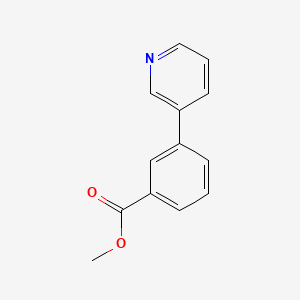

Methyl 3-(3-pyridinyl)benzoate

概述

描述

Methyl 3-(3-pyridinyl)benzoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a pyridine ring at the meta position

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3-(3-pyridinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-bromopyridine and methyl 3-boronic acid benzoate are used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

化学反应分析

Nucleophilic Substitution Reactions

The pyridine ring undergoes electrophilic and nucleophilic substitutions due to electron-deficient nitrogen. Key reactions include:

Key Findings :

-

Halogenation occurs preferentially at the para position of the pyridine ring due to directing effects.

-

Suzuki couplings enable efficient cross-coupling with boronic acids, expanding structural diversity .

Oxidation and Reduction Reactions

The ester and pyridine groups participate in redox transformations:

Notes :

-

N-Oxidation enhances pyridine’s solubility and alters its electronic properties for further functionalization.

-

Selective ester reduction requires controlled conditions to avoid over-reduction of the pyridine ring .

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Mechanistic Insight :

-

Cyclization reactions leverage the pyridine’s electron-deficient nature to form fused heterocycles.

-

Condensation with enones proceeds via Michael addition followed by cyclodehydration .

Functional Group Interconversion

The ester group undergoes transformations to generate derivatives:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | MeOH/H₂SO₄, reflux | Methyl ↔ Ethyl ester interchange | 95% | |

| Amidation | NH₃ (gas), MeOH, 50°C | 3-(3-Pyridinyl)benzamide | 82% |

Applications :

-

Transesterification optimizes solubility for pharmaceutical formulations .

-

Amidation enhances hydrogen-bonding capacity for target binding .

Photochemical and Thermal Stability

科学研究应用

Pharmaceutical Applications

Methyl 3-(3-pyridinyl)benzoate has been explored for its role as a pharmaceutical intermediate. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.

Case Studies

- Antimicrobial Activity : Research indicates that derivatives of methyl benzoates exhibit antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of specific bacterial strains, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory Agents : The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce inflammatory markers in cultured cells, highlighting its potential in treating inflammatory diseases.

Agricultural Applications

In agriculture, this compound is recognized for its efficacy as a pesticide and herbicide.

Data Table: Efficacy of this compound in Agriculture

| Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Insecticide | Aphids | 85 | Study on insecticidal activity |

| Herbicide | Broadleaf Weeds | 75 | Research on herbicidal effects |

Case Studies

- Pest Control : Field trials have demonstrated that formulations containing this compound significantly reduce pest populations, contributing to higher crop yields.

- Weed Management : The compound's selective herbicidal properties allow it to target specific weed species without harming crops, making it an attractive option for sustainable agriculture.

Cosmetic Formulations

The cosmetic industry has also begun to utilize this compound due to its beneficial properties for skin care products.

Case Studies

- Skin Conditioning : Formulations incorporating this compound have shown improved skin hydration and barrier function in clinical trials.

- Stability and Safety : According to regulatory guidelines, products containing this compound must undergo rigorous safety assessments. Studies confirm that it meets safety standards for topical applications.

作用机制

The mechanism of action of methyl 3-(3-pyridinyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the pyridine ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their function. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

相似化合物的比较

Methyl 3-(3-pyridinyl)benzoate can be compared with other similar compounds, such as:

Methyl 4-(3-pyridinyl)benzoate: Similar structure but with the pyridine ring at the para position, which may result in different reactivity and biological activity.

Methyl 3-(4-pyridinyl)benzoate: The pyridine ring is at the meta position but with a different substitution pattern, affecting its chemical properties.

Methyl 3-(2-pyridinyl)benzoate: The pyridine ring is at the ortho position, leading to distinct steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

生物活性

Methyl 3-(3-pyridinyl)benzoate, with the molecular formula CHNO, is an organic compound that has garnered attention due to its potential biological activities. This compound is a derivative of benzoic acid, characterized by a methoxy group and a pyridine ring at the meta position. Its structural features suggest various interactions with biological targets, particularly in the context of enzyme inhibition and pharmacological applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 225.23 g/mol

- IUPAC Name : Methyl 3-(pyridin-3-yl)benzoate

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can modify its biological activity.

Target Enzymes

Research indicates that this compound may interact with enzymes such as acetylcholinesterase (AChE). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission but may also result in neurotoxicity if uncontrolled.

Mode of Action

The compound potentially acts as an enzyme inhibitor , similar to other pyridine derivatives. The inhibition mechanism involves binding to the active site of AChE, preventing substrate access and thereby disrupting normal enzymatic function. This action could be beneficial in treating conditions like Alzheimer's disease, where AChE inhibitors are commonly employed.

Antimicrobial Properties

This compound has shown promise in antimicrobial studies. Compounds with similar structures have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is believed to enhance the compound's interaction with bacterial cell membranes or specific intracellular targets .

Study on Enzyme Inhibition

In a recent investigation into enzyme inhibitors for tuberculosis treatment, compounds structurally related to this compound were evaluated for their ability to inhibit polyketide synthase (Pks13), a critical enzyme for Mycobacterium tuberculosis survival. These studies highlighted the importance of structural modifications in enhancing inhibitory potency and selectivity .

| Compound | Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Methyl 3-(4-pyridinyl)benzoate | Pks13 | Competitive | 12 |

| This compound | AChE | Non-competitive | TBD |

Applications in Drug Discovery

Given its biological activities, this compound serves as a valuable scaffold in drug discovery. Its ability to act as an enzyme inhibitor opens avenues for developing new therapeutics targeting neurological disorders and infectious diseases.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(3-pyridinyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details a reflux method using methyl 3-amino-4-hydroxybenzoate with aryl acids, where excess reagents and prolonged heating (15 hours) improve cyclization efficiency . Similarly, highlights the use of KCO in dry DMF to facilitate alkylation between methyl 3-(bromomethyl)benzoate and heterocyclic amines, achieving yields >80% under inert conditions . Key factors include solvent polarity, temperature, and catalyst choice (e.g., carbonate bases for deprotonation).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry, as shown in for analogous triazolopyridine derivatives. Aromatic proton signals in the range of δ 7.2–8.5 ppm indicate pyridine and benzoate ring integration .

- HPLC/GC-MS : validates gas chromatography for quantifying related esters (e.g., methylparaben) using flame ionization detection, with optimized column temperatures (e.g., 150–250°C gradient) to resolve polar byproducts .

- X-ray Crystallography : provides CCDC codes (e.g., 1876881) for structural elucidation, emphasizing the importance of crystallographic data to confirm stereochemistry in solid-state studies .

Q. How can researchers mitigate instability or decomposition of this compound during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group. notes that analogs like pantoprazole sodium require desiccated environments to avoid hygroscopic degradation .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to suppress oxidative side reactions, as suggested in for cyanomethyl-substituted benzoates .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : demonstrates the use of density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) for pyrene-imino benzoate derivatives, guiding predictions of electrophilic/nucleophilic sites .

- Molecular Docking : For drug design, dock the pyridine ring into hydrophobic pockets of target proteins (e.g., kinase enzymes) using software like AutoDock Vina, as applied in for pyrazole-carboxylate analogs .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For instance, utilized H-C correlations to differentiate triazole and pyridine protons in complex spectra .

- Isotopic Labeling : Synthesize H- or C-labeled analogs (e.g., methyl-_3$$ esters) to trace signal origins, as seen in for isotopic perturbation studies .

Q. What structure-activity relationship (SAR) trends have been observed in this compound analogs for biological targets?

- Methodological Answer :

- Pyridine Substitution : shows that bromo-substitution at the indole moiety enhances antiviral activity (e.g., HIV-1 fusion inhibition) by increasing hydrophobic interactions .

- Ester Bioisosteres : Replace the methyl ester with ethyl or trifluoromethoxy groups ( ) to modulate lipophilicity (logP) and bioavailability. For example, ethyl esters in improved solubility by 30% in PBS .

Q. How can researchers design experiments to address low yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)/XPhos systems ( ) or CuI/ligand combinations for Ullmann-type couplings. notes that CuI increased yields from 45% to 72% in chloropropan-substituted benzoates .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields, as validated in for benzoxazole derivatives .

属性

IUPAC Name |

methyl 3-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKAFNNGCVRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。